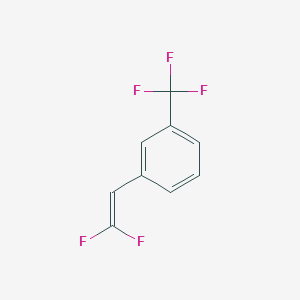
N-tert-Butyl-3-chloro-N-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-3-chloro-N-hydroxybenzamide is an organic compound with the molecular formula C11H14ClNO2. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-tert-butylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-3-chloro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to form a hydrogen substituent.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-tert-Butyl-3-chlorobenzamide.
Reduction: Formation of N-tert-Butyl-3-hydroxybenzamide.
Substitution: Formation of N-tert-Butyl-3-methoxy-N-hydroxybenzamide or N-tert-Butyl-3-ethoxy-N-hydroxybenzamide.
Applications De Recherche Scientifique
N-tert-Butyl-3-chloro-N-hydroxybenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-3-chloro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro and tert-butyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-3-chlorobenzamide
- N-tert-Butyl-3-hydroxybenzamide
- N-tert-Butyl-3-methoxy-N-hydroxybenzamide
Uniqueness
N-tert-Butyl-3-chloro-N-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Numéro CAS |
93394-06-0 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
N-tert-butyl-3-chloro-N-hydroxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)13(15)10(14)8-5-4-6-9(12)7-8/h4-7,15H,1-3H3 |
Clé InChI |
FEQLDHOFTNGEEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C(=O)C1=CC(=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



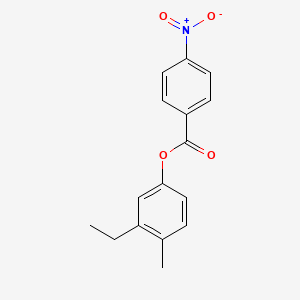
silane](/img/structure/B14364102.png)
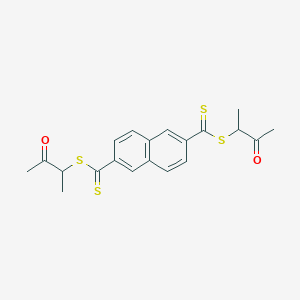
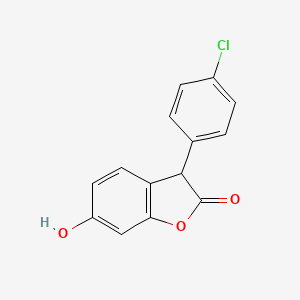
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
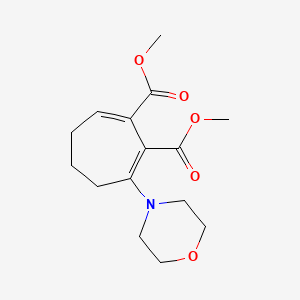
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
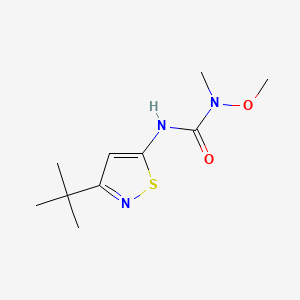
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
